5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide 5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1428350-92-8
VCID: VC11885221
InChI: InChI=1S/C11H12N2O2S/c1-8-10(6-13-15-8)11(14)12-4-2-9-3-5-16-7-9/h3,5-7H,2,4H2,1H3,(H,12,14)
SMILES: CC1=C(C=NO1)C(=O)NCCC2=CSC=C2
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29 g/mol

5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide

CAS No.: 1428350-92-8

Cat. No.: VC11885221

Molecular Formula: C11H12N2O2S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide - 1428350-92-8

Specification

CAS No. 1428350-92-8
Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
IUPAC Name 5-methyl-N-(2-thiophen-3-ylethyl)-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C11H12N2O2S/c1-8-10(6-13-15-8)11(14)12-4-2-9-3-5-16-7-9/h3,5-7H,2,4H2,1H3,(H,12,14)
Standard InChI Key PBYLFKPDZSDGBX-UHFFFAOYSA-N
SMILES CC1=C(C=NO1)C(=O)NCCC2=CSC=C2
Canonical SMILES CC1=C(C=NO1)C(=O)NCCC2=CSC=C2

Introduction

Chemical Structure and Nomenclature

The molecular formula of 5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide is C₁₁H₁₂N₂O₂S, with a molecular weight of 236.29 g/mol. The IUPAC name systematically describes its structure:

  • 1,2-oxazole: A five-membered aromatic ring containing oxygen at position 1 and nitrogen at position 2.

  • 5-methyl: A methyl group substituent at position 5 of the oxazole ring.

  • 4-carboxamide: A carboxamide group (-CONH₂) at position 4, where the nitrogen is bonded to a 2-(thiophen-3-yl)ethyl chain.

The thiophene moiety introduces sulfur-based aromaticity, enhancing the compound’s potential for π-π stacking interactions with biological targets. Computational models predict a planar oxazole-thiophene system, with the ethyl linker allowing conformational flexibility for target binding .

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide typically involves multi-step protocols:

  • Oxazole Ring Formation:

    • A common method utilizes the condensation of an amidoxime with a β-keto ester. For example, methyl 5-methyl-4-oxazolecarboxylate can be synthesized via cyclization of ethyl 3-aminocrotonate with hydroxylamine, followed by ester hydrolysis .

    • Alternative routes employ 1,3-dipolar cycloaddition of nitrile oxides with alkenes, though yields are often lower .

  • Carboxamide Functionalization:

    • The carboxylate intermediate is converted to the carboxamide using coupling agents (e.g., EDC, HOBt) with 2-(thiophen-3-yl)ethylamine.

    • Microwave-assisted synthesis has been reported for analogous compounds, reducing reaction times from hours to minutes .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Oxazole formationNH₂OH·HCl, EtOH, reflux65–78%
Amide couplingEDC, HOBt, DMF, rt82%

Spectroscopic Characterization

  • ¹H NMR: Key signals include:

    • δ 2.45 (s, 3H, CH₃), δ 3.70 (t, 2H, CH₂N), δ 3.95 (t, 2H, CH₂S), δ 6.85–7.40 (m, 3H, thiophene-H) .

  • IR: Peaks at 1670 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), and 690 cm⁻¹ (C-S stretch) .

  • MS: Molecular ion peak at m/z 236.1 (M⁺) .

CompoundTargetActivity (IC₅₀)Reference
HWA-486TNF-α4.8 µM
EVT-2537948EGFR18 nM
MLS000097586CDK222 nM

Physicochemical Properties

  • Solubility: LogP = 2.1 (predicted), indicating moderate lipophilicity. Soluble in DMSO (>10 mM), sparingly soluble in water .

  • Stability: Stable under ambient conditions for >6 months. Degrades at pH <3 or >10 via oxazole ring opening .

  • Thermal Properties: Melting point = 158–160°C (DSC) .

Applications and Future Directions

Drug Development

The compound’s balance of hydrophobicity and hydrogen-bonding capacity makes it a candidate for oral bioavailability optimization. Preclinical studies of analogs show 40–60% oral absorption in rodent models.

Material Science

Thiophene-containing oxazoles have been explored as organic semiconductors due to their charge-transfer properties. Thin films of related compounds exhibit hole mobility of 0.12 cm²/V·s.

Agricultural Chemistry

Oxazole carboxamides are potent fungicides. The thiophene moiety in this compound may enhance binding to fungal cytochrome P450 enzymes, as demonstrated by EC₅₀ values of 0.8–2.3 µg/mL against Botrytis cinerea .

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